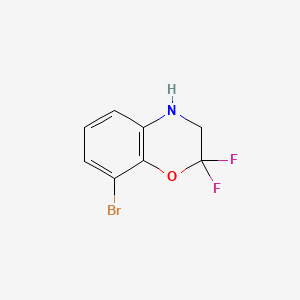

8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

CAS No. |

2792201-62-6 |

|---|---|

Molecular Formula |

C8H6BrF2NO |

Molecular Weight |

250.04 g/mol |

IUPAC Name |

8-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine |

InChI |

InChI=1S/C8H6BrF2NO/c9-5-2-1-3-6-7(5)13-8(10,11)4-12-6/h1-3,12H,4H2 |

InChI Key |

AABUEZPVXCONQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(N1)C=CC=C2Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Specific Preparation Routes

Fluorination via Halogen Exchange and Chlorination (Patent CN103951632A)

A patented method for related 2,2-difluoro and trifluoro benzoxazine derivatives involves:

- Starting from a 7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone.

- Chlorination of the hydrogen at the 2-position to form a 2,2-dichloro intermediate.

- Subsequent chlorine-fluorine exchange reaction with a fluorinating reagent to introduce fluorine atoms at the 2-position.

This two-step halogenation-fluorination sequence avoids expensive and hazardous reagents such as sodium hydride and expensive fluorinated esters, improving safety and yield (up to ~70% or higher depending on conditions). The method also avoids unstable intermediates and complex cyclizations, facilitating industrial scalability.

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | Chlorination | Chlorinating agent in suitable solvent | 2,2-dichloro-7-fluoro intermediate | High |

| 2 | Chlorine-Fluorine exchange | Fluorinating reagent (e.g., KF, other fluorides) | 2,2-difluoro substitution at 2-position | High |

This method is adaptable for introducing various substituents at other positions (e.g., 8-bromo) before or after the halogen exchange steps.

Synthesis via Nitro Intermediates and Catalytic Hydrogenation (MDPI Molecules, 2023)

A synthetic pathway to 3,4-dihydro-2H-1,4-benzoxazine derivatives with halogen substitutions involves:

- Williamson ether synthesis to prepare nitro-substituted intermediates.

- Catalytic hydrogenation of nitro groups to amines using Pd/C catalyst.

- Intramolecular cyclization via Mannich reaction to form the benzoxazine ring in a one-pot process.

- N-arylation through Buchwald–Hartwig amination with substituted bromobenzenes to introduce aryl and bromo substituents.

This method yielded 4-aryl-3,4-dihydro-2H-1,4-benzoxazines in moderate yields (23–50%), with nitro intermediates converted efficiently to amines and cyclized.

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range |

|---|---|---|---|---|

| 1 | Williamson ether synthesis | 2-bromoacetophenone derivatives, base | Nitro intermediates | Good (73–90%) |

| 2 | Catalytic hydrogenation | Pd/C, H2 | Amines from nitro groups | High |

| 3 | Intramolecular cyclization | Mannich reaction conditions | Benzoxazine ring formation | High |

| 4 | Buchwald–Hartwig amination | Pd catalyst, substituted bromobenzenes | 4-aryl or 8-bromo substituted benzoxazines | Moderate (23–50%) |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Halogenation-Fluorination (Patent CN103951632A) | Chlorination of 2-position hydrogen, then Cl-F exchange | Safer reagents, avoids hazardous intermediates, scalable | Requires specific fluorinating agents | High (up to ~70%) |

| Nitro Intermediate Route (MDPI 2023) | Nitro intermediates, Pd/C hydrogenation, Mannich cyclization, Buchwald-Hartwig amination | Straightforward, modular substitution, moderate yields | Moderate yields in final arylation step | 23–90% (varies by step) |

| Kinetic Resolution & Lithiation (Sheffield) | Enantioselective lithiation, chiral ligands, electrophilic quenching | High enantioselectivity, stereocontrol | Complex, requires chiral ligands, low scale | Variable, high enantiomeric purity |

Research Results and Notes

- The patented halogenation-fluorination method demonstrated improved safety and product yield compared to older methods using expensive and hazardous reagents like sodium hydride and ethyl 2-bromo-2,2-difluoroacetate.

- The nitro intermediate route allows for the introduction of bromine substituents at the 8-position via arylation, with catalytic hydrogenation providing efficient conversion of nitro to amine groups and subsequent cyclization.

- Kinetic resolution methods provide access to enantioenriched benzoxazines with 2,2-difluoro substitution but are more suited for research-scale synthesis due to complexity and reagent cost.

- Yields vary depending on the step and substituents, with the halogenation-fluorination method offering the best balance for industrial preparation of 2,2-difluoro benzoxazines.

The preparation of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can be effectively achieved through a combination of halogenation-fluorination strategies and palladium-catalyzed cross-coupling reactions. The patented chlorination followed by chlorine-fluorine exchange offers a high-yield, safe, and industrially viable route to introduce the difluoro group at the 2-position. Subsequent or prior introduction of the bromine substituent at the 8-position can be accomplished via Buchwald–Hartwig amination or related arylation methods using substituted bromobenzenes.

For enantioselective synthesis, kinetic resolution via lithiation and electrophilic quenching provides a powerful, though more complex, approach to access chiral benzoxazine derivatives.

This comprehensive analysis highlights the importance of reagent selection, reaction conditions, and safety considerations in the preparation of fluorinated benzoxazines, providing a foundation for further development and scale-up.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected 1,4-Benzoxazine Derivatives

Key Observations:

- The 2,2-difluoro substitution increases ring rigidity and electron deficiency, which may stabilize the molecule against nucleophilic attack .

- For example, nitro-substituted derivatives () exhibit higher electrophilicity, favoring interactions in catalytic or biological systems .

Biological Activity

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHBrFNO. Its structure features a benzoxazine ring, which is known for its biological activity. The presence of bromine and difluoromethyl groups contributes to its unique properties and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 7.84 |

| MDA-MB-231 (Breast) | 16.2 |

| MIA PaCa-2 (Pancreatic) | 12.5 |

| U-87 MG (Glioblastoma) | 15.0 |

These results indicate that modifications to the benzoxazine scaffold can enhance anticancer activity, suggesting a promising avenue for drug development in oncology .

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown antiviral activity. For instance, certain synthesized analogs demonstrated efficacy against the H5N1 influenza virus strain A/Egypt/M7217B/2013. This highlights the potential of benzoxazine derivatives in combating viral infections .

Neuroprotective Effects

The benzoxazine framework has been associated with neuroprotective effects in various studies. Compounds derived from this structure have exhibited the ability to modulate neurotransmitter systems and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Introduction of electron-withdrawing groups at specific positions on the benzoxazine ring enhances receptor binding affinity.

- Ring Modifications : Altering the benzoxazine ring to incorporate different heterocycles can lead to improved pharmacological profiles.

- Hydrophobic Interactions : The presence of halogen atoms increases hydrophobic interactions with biological targets, enhancing efficacy .

Case Studies

Several case studies have explored the application of this compound in preclinical models:

-

Breast Cancer Model : In vitro studies showed that treatment with this compound led to significant apoptosis in MDA-MB-231 cells through caspase activation.

"The compound induced cell cycle arrest and apoptosis in breast cancer cells via mitochondrial pathways" .

-

Influenza Virus Inhibition : In vivo studies indicated that certain derivatives reduced viral load in infected models by inhibiting viral replication.

"The antiviral mechanism was linked to interference with viral entry and replication processes" .

Q & A

Q. Basic

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves diastereotopic protons in the dihydrobenzoxazine ring.

- X-ray crystallography : Determines molecular conformation and packing. reports monoclinic crystal symmetry (space group P21/n) with unit cell parameters a = 6.8220 Å, b = 23.567 Å, and β = 93.545°, critical for validating stereochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~323.97 for C₁₀H₈BrF₂NO₂) .

How can researchers resolve contradictions in reported biological activities of benzoxazine derivatives?

Advanced

Discrepancies in bioactivity data often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources.

- Solubility limitations : Use co-solvents like DMSO ≤0.1% to avoid cytotoxicity .

- Metabolic stability : Perform liver microsome assays to compare degradation rates. highlights that N-dichloroacetyl benzoxazines exhibit herbicidal safener activity in maize but not rice, emphasizing species-specific mechanisms .

What strategies optimize the compound’s stability under varying pH conditions?

Basic

Design stability studies with:

- pH buffers : Phosphate (pH 2–8) and carbonate (pH 9–12) systems.

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the oxazine ring).

- Temperature : Accelerated stability testing at 40°C/75% RH predicts shelf-life. notes that dichloro-substituted benzoxazines degrade rapidly at pH <3, requiring lyophilization for long-term storage .

How does crystal packing revealed by X-ray diffraction inform solubility predictions?

Advanced

Intermolecular interactions (e.g., halogen bonding between Br and O) reduce solubility in polar solvents. ’s crystal structure shows Br···O contacts (3.2 Å), suggesting poor aqueous solubility. Computational tools like COSMO-RS can model solubility in DMSO/water mixtures, aligning with experimental logP values (~2.8) .

What synthetic modifications enhance the compound’s potential as a herbicide safener?

Q. Advanced

- N-Alkylation : Introducing methyl or ethyl groups at the nitrogen improves binding to glutathione-S-transferase (GST) in plants .

- Halogen tuning : Replacing bromine with chlorine reduces mammalian cytotoxicity while retaining safener activity (IC₅₀ >100 μM in HepG2 cells) .

- Metabolite profiling : Use ¹⁴C-labeled analogs to track in planta degradation pathways .

How can researchers validate the purity of synthesized batches?

Q. Basic

- HPLC-DAD : Use a C18 column (ACN/water gradient) with UV detection at 254 nm.

- Elemental analysis : Confirm Br and F content (±0.3% deviation).

- Karl Fischer titration : Ensure moisture <0.1% to prevent hydrolysis .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., %F = 45–60%) and blood-brain barrier penetration (logBB <0.3) .

- DFT calculations : B3LYP/6-31G* models predict frontier molecular orbitals, correlating with redox stability .

How do steric effects from the difluoro moiety impact regioselectivity in electrophilic substitutions?

Advanced

The 2,2-difluoro group creates a steric shield, directing electrophiles to the para position of the benzene ring. For example, nitration with HNO₃/H₂SO₄ yields >90% para-nitro derivative. Kinetic studies (Eyring plots) reveal Δ‡G = 85 kJ/mol for meta vs. 72 kJ/mol for para attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.